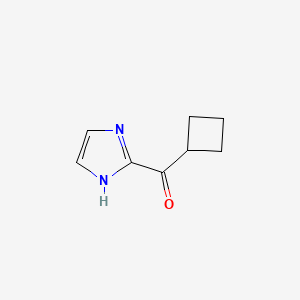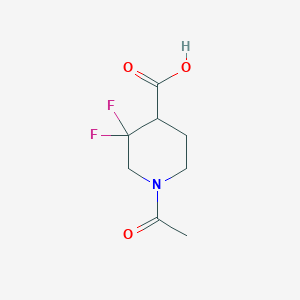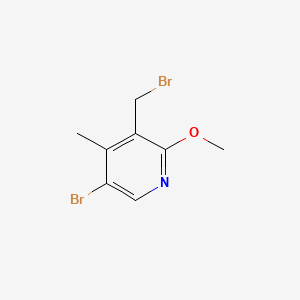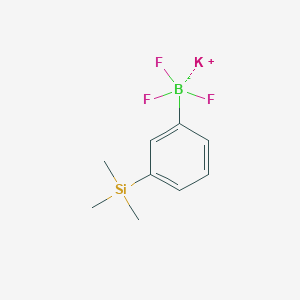
Cyclobutyl(1H-imidazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(1H-imidazol-2-yl) ketone is a chemical compound characterized by the presence of a cyclobutyl group attached to an imidazole ring via a ketone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(1H-imidazol-2-yl) ketone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: While specific industrial production methods for Cyclobutyl(1H-imidazol-2-yl) ketone are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(1H-imidazol-2-yl) ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form keto-aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the imidazole ring.
Major Products: The major products formed from these reactions include substituted imidazoles, secondary alcohols, and keto-aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclobutyl(1H-imidazol-2-yl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Cyclobutyl(1H-imidazol-2-yl) ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
- Cyclopropyl(1H-imidazol-2-yl) ketone
- Cyclopentyl(1H-imidazol-2-yl) ketone
- Cyclohexyl(1H-imidazol-2-yl) ketone
Comparison: Cyclobutyl(1H-imidazol-2-yl) ketone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
cyclobutyl(1H-imidazol-2-yl)methanone |
InChI |
InChI=1S/C8H10N2O/c11-7(6-2-1-3-6)8-9-4-5-10-8/h4-6H,1-3H2,(H,9,10) |
InChI Key |
ODPXGWWNENAHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)

![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)



![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)



